Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate
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Overview
Description
Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate is an organic compound featuring a dichlorophenyl group attached to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction proceeds via a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and esterification steps.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: 3,4-dichlorophenylacetic acid.
Reduction: Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer agents, often utilizes this compound as a starting material.
Industry: It is employed in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 2-(3,4-dichlorophenyl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The dichlorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-difluorophenyl)-2-oxoacetate
- Methyl 2-(3,4-dibromophenyl)-2-oxoacetate
- Methyl 2-(3,4-dimethylphenyl)-2-oxoacetate
Uniqueness
Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The dichlorophenyl group imparts distinct electronic and steric properties, making this compound particularly useful in the synthesis of specific pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAILWVYGIMNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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